2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole
Overview
Description
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Incorporation of the 2,5-Dichlorothiophene-3-Carbonyl Group: This step involves the acylation of the piperazine nitrogen with 2,5-dichlorothiophene-3-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole involves its interaction with various molecular targets:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Pathways Involved: It may interfere with DNA replication or protein synthesis in bacteria, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole: Similar structure but with an ethoxy group instead of a fluorine atom.
2,5-Dichlorothiophene-3-carboxylic acid: A precursor in the synthesis of the target compound.
Norfloxacin-thiazolidinedione hybrids: Compounds with similar piperazine and benzothiazole moieties, used as antimicrobial agents.
Uniqueness
The uniqueness of 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN3OS2/c17-13-8-10(14(18)25-13)15(23)21-3-5-22(6-4-21)16-20-11-2-1-9(19)7-12(11)24-16/h1-2,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDLWRCTUBYERH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(SC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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